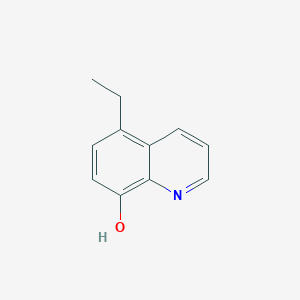

5-ethylquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-5-6-10(13)11-9(8)4-3-7-12-11/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLAEYWNEZQGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=NC2=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424307 | |

| Record name | 8-Quinolinol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39892-35-8 | |

| Record name | 8-Quinolinol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-ethylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-ethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and outlines the expected characterization data.

Synthesis of this compound

The synthesis of this compound can be approached through a modification of the Skraup synthesis, a well-established method for the preparation of quinolines. This proposed method is analogous to the synthesis of similar 8-hydroxyquinoline derivatives.[1][2] The reaction involves the cyclization of an ortho-aminophenol with an α,β-unsaturated carbonyl compound in the presence of a dehydrating and oxidizing agent.

Proposed Reaction Scheme:

The synthesis of this compound is proposed to proceed via the reaction of 2-amino-4-ethylphenol with propenal (acrolein) in the presence of an acid catalyst and an oxidizing agent.

Starting Materials:

-

2-amino-4-ethylphenol

-

Propenal (Acrolein)

-

Concentrated Sulfuric Acid (as catalyst and dehydrating agent)

-

An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)

Reaction Mechanism:

The reaction is believed to proceed through the following key steps:

-

Michael Addition: The amino group of 2-amino-4-ethylphenol undergoes a Michael addition to the α,β-unsaturated carbonyl of propenal.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration: The cyclic intermediate is dehydrated to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the characterization of analogous compounds.

Table 1: Expected Analytical Data for this compound

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Melting Point (°C) | Expected to be a solid at room temperature. The melting point would need to be determined experimentally. For comparison, 4-ethylquinolin-8-ol has a melting point of 102 °C.[1] |

| ¹H NMR (ppm) | Aromatic protons (H2, H3, H4, H6, H7) are expected in the range of δ 7.0-9.0 ppm. The ethyl group protons would appear as a quartet (CH₂) around δ 2.8-3.0 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR (ppm) | Aromatic carbons are expected in the range of δ 110-160 ppm. The ethyl group carbons would appear at approximately δ 25-30 ppm (CH₂) and δ 12-16 ppm (CH₃). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 173. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the quinoline ring.[3] |

| Infrared (IR) (cm⁻¹) | A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. C-O stretching around 1200-1300 cm⁻¹. |

| UV-Vis Spectroscopy | Expected to show characteristic absorbance maxima for the 8-hydroxyquinoline chromophore, likely in the UV region. |

The logical workflow for the characterization of the synthesized product is depicted in the following diagram.

Caption: Logical workflow for the characterization of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis and characterization of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.[1]

3.1. Synthesis of this compound (Proposed Protocol)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-amino-4-ethylphenol (1 equivalent).

-

Addition of Reagents: Cautiously add concentrated sulfuric acid (approximately 3-4 equivalents) to the flask while cooling in an ice bath.

-

Addition of Propenal: Slowly add propenal (1.5 equivalents) dropwise to the stirred mixture, maintaining the temperature below 20 °C.

-

Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene, 1.2 equivalents) to the reaction mixture.

-

Heating: Heat the mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.2. Characterization Protocols

-

Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Introduce a sample of the purified product into the mass spectrometer (e.g., via direct infusion or GC-MS).

-

Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to support the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve a known concentration of the purified product in a suitable solvent (e.g., ethanol or methanol).

-

Record the UV-Vis spectrum over an appropriate wavelength range.

-

Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

-

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should note that the proposed synthetic protocol may require optimization, and all experimental work should be conducted with appropriate safety precautions. The characterization data provided are predictive and should be confirmed through experimental analysis.

References

An In-depth Technical Guide to 5-ethylquinolin-8-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethylquinolin-8-ol is a derivative of the versatile scaffold, 8-hydroxyquinoline. While specific experimental data for this particular analog is not extensively documented, its chemical and physical properties, as well as its biological activities, can be inferred from closely related compounds. This guide provides a comprehensive overview of the anticipated properties of this compound, a plausible synthetic route, and a discussion of its potential biological applications based on the well-established characteristics of 5-substituted-8-hydroxyquinolines.

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | 8-hydroxyquinoline | 5-methylquinolin-8-ol | 5-chloroquinolin-8-ol | 5-aminoquinolin-8-ol | This compound (Estimated) |

| IUPAC Name | quinolin-8-ol[1] | 5-methylquinolin-8-ol[2] | 5-chloroquinolin-8-ol | 5-aminoquinolin-8-ol | This compound |

| Synonyms | Oxine, 8-Quinolinol[1] | Tiliquinol, 5-Methyl-8-quinolinol[2] | Cloxiquine | 5-Amino-8-quinolinol | 5-ethyl-8-hydroxyquinoline |

| CAS Number | 148-24-3[1] | 5541-67-3[2] | 130-16-5 | 21302-43-2[3] | Not assigned |

| Molecular Formula | C₉H₇NO[1] | C₁₀H₉NO[2] | C₉H₆ClNO | C₉H₈N₂O | C₁₁H₁₁NO |

| Molecular Weight | 145.16 g/mol [1] | 159.18 g/mol [2] | 179.60 g/mol | 160.17 g/mol | 173.21 g/mol |

| SMILES | Oc1cccc2ncccc12 | Cc1ccc(O)c2ncccc12 | Clc1ccc(O)c2ncccc12 | Nc1ccc(O)c2ncccc12 | CCc1ccc(O)c2ncccc12 |

Table 2: Physical Properties

| Property | 8-hydroxyquinoline | 5-methylquinolin-8-ol | 5-chloroquinolin-8-ol | 5-aminoquinolin-8-ol | This compound (Estimated) |

| Melting Point | 76 °C[1] | Not available | 129-130.5 °C | 279 °C (dec.)[3] | 80-100 °C |

| Boiling Point | 276 °C[1] | Not available | Not available | Not available | ~290-310 °C |

| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, benzene, and acids.[4] | Not available | Not available | Not available | Similar to 8-hydroxyquinoline |

| pKa | ~9.9 (for the hydroxyl group)[1] | Not available | Not available | Not available | ~9.8-10.0 |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through a multi-step process starting from 8-hydroxyquinoline. This approach is based on established synthetic routes for other 5-substituted-8-hydroxyquinoline derivatives.[5]

Proposed Synthetic Pathway

A common strategy for introducing substituents at the 5-position of 8-hydroxyquinoline involves an initial bromination followed by a Suzuki cross-coupling reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Step 1: Synthesis of 5-Bromo-8-hydroxyquinoline.

-

Dissolve 8-hydroxyquinoline in chloroform.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Step 2: Protection of the Hydroxyl Group.

-

To a solution of 5-bromo-8-hydroxyquinoline in acetone, add potassium carbonate and benzyl bromide.

-

Reflux the mixture for 4-6 hours.

-

After cooling, filter the solid and concentrate the filtrate.

-

The resulting crude 5-bromo-8-(benzyloxy)quinoline can be purified by column chromatography.

-

-

Step 3: Suzuki Cross-Coupling.

-

In a reaction vessel, combine 5-bromo-8-(benzyloxy)quinoline, ethylboronic acid, and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0).

-

Add a solution of sodium carbonate in a mixture of toluene, ethanol, and water.

-

Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer and concentrate to obtain crude 5-ethyl-8-(benzyloxy)quinoline.

-

-

Step 4: Deprotection.

-

Dissolve the crude 5-ethyl-8-(benzyloxy)quinoline in ethanol.

-

Add Palladium on carbon (10% Pd/C) as a catalyst.

-

Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, this compound.

-

Purify by column chromatography or recrystallization.

-

Biological Activities and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[6][7] The primary mechanism of action for many of these activities is their ability to chelate metal ions, which are essential for various biological processes.[8]

Anticipated Biological Activities of this compound:

-

Antimicrobial Activity: By chelating essential metal ions like Fe²⁺, Fe³⁺, and Cu²⁺, 8-hydroxyquinoline derivatives can disrupt microbial metabolism and growth.[9] The ethyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Anticancer Activity: The chelation of intracellular iron can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. Furthermore, these compounds can inhibit enzymes that are crucial for cancer cell proliferation.[7]

-

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, the dysregulation of metal ions is a key pathological feature. 8-Hydroxyquinoline derivatives can act as metal chelators, restoring metal ion homeostasis and reducing oxidative stress in the brain.[8]

Caption: Generalized mechanism of action for 8-hydroxyquinoline derivatives.

Conclusion

While direct experimental data on this compound is limited, a comprehensive understanding of its properties and potential applications can be derived from the extensive research on the 8-hydroxyquinoline scaffold. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its specific chemical, physical, and biological characteristics. The anticipated antimicrobial, anticancer, and neuroprotective activities make this compound a compound of interest for further research and development in the pharmaceutical and life sciences sectors.

References

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-氨基-8-羟基喹啉 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. rroij.com [rroij.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Guide on the Spectroscopic Data of 8-Hydroxyquinoline

A comprehensive analysis of its NMR, IR, and UV-Vis spectral properties.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental spectroscopic data (NMR, IR, UV-Vis) for 5-ethylquinolin-8-ol could be located. This technical guide has been prepared using the well-characterized and structurally related parent compound, 8-hydroxyquinoline , as a representative example to illustrate the requested data presentation, experimental protocols, and visualization. All data presented herein pertains to 8-hydroxyquinoline.

Introduction

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, analytical chemistry, and materials science. Their biological activities, including antimicrobial, anticancer, and neuroprotective effects, are often linked to their ability to chelate metal ions. The spectroscopic characterization of these compounds is fundamental to understanding their structure, purity, and electronic properties, which in turn dictates their functional behavior. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 8-hydroxyquinoline.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 8-hydroxyquinoline.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for 8-Hydroxyquinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.74 | dd | 4.2, 1.6 |

| H-3 | 7.42 | dd | 8.2, 4.2 |

| H-4 | 8.13 | dd | 8.2, 1.6 |

| H-5 | 7.20 | d | 7.8 |

| H-6 | 7.40 | t | 7.8 |

| H-7 | 7.08 | d | 7.8 |

| OH | 9.7 (broad s) | s | - |

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for 8-Hydroxyquinoline

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 148.2 |

| C-3 | 121.7 |

| C-4 | 136.2 |

| C-4a | 128.0 |

| C-5 | 117.8 |

| C-6 | 129.0 |

| C-7 | 111.3 |

| C-8 | 153.5 |

| C-8a | 138.9 |

Solvent: DMSO-d₆

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for 8-Hydroxyquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 (broad) | Strong | O-H stretch (intramolecular hydrogen bonding) |

| 3050 | Medium | Aromatic C-H stretch |

| 1580, 1500, 1470 | Strong | C=C and C=N aromatic ring stretching |

| 1280 | Strong | C-O stretch (phenolic) |

| 820, 780, 740 | Strong | C-H out-of-plane bending |

Sample preparation: KBr pellet

UV-Vis Spectroscopic Data

Table 4: UV-Vis Absorption Maxima for 8-Hydroxyquinoline

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~242 | ~35,000 | π → π |

| ~300 | ~2,500 | π → π |

| ~310 | ~2,300 | n → π* |

Solvent: Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of 8-hydroxyquinoline is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory or a pellet press.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 8-hydroxyquinoline is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A Shimadzu UV-2600 spectrophotometer (or equivalent) with a dual-beam setup.

-

Sample Preparation:

-

A stock solution of 8-hydroxyquinoline is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol to achieve a concentration of approximately 1x10⁻³ M.

-

The stock solution is then serially diluted with ethanol to obtain a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M, ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the solvent (ethanol) to serve as the blank, and the other is filled with the sample solution.

-

The instrument is zeroed with the blank cuvette.

-

The absorption spectrum of the sample is recorded over a wavelength range of 200-600 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 8-hydroxyquinoline.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Crystal Structure of 5-Substituted Quinolin-8-ols, with 5-Acetylquinolin-8-ol as a Case Study

Disclaimer: As of October 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure of 5-ethylquinolin-8-ol. To fulfill the core requirements of this technical guide, the crystal structure of the closely related compound, 5-acetyl-8-hydroxyquinoline , will be presented and analyzed as a representative example of a 5-substituted quinolin-8-ol. This compound shares key structural features and provides valuable insights into the crystallographic properties of this class of molecules.

Introduction

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties, make them attractive scaffolds for drug development.[1][3] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions, a property governed by their molecular structure and electronic properties.[2]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the definitive method for elucidating these solid-state structures. This guide offers a detailed examination of the crystal structure of 5-acetyl-8-hydroxyquinoline, serving as a proxy to understand the structural characteristics of this compound and other 5-substituted analogues.

Synthesis and Crystallization

An efficient, one-pot synthesis for the Friedel-Crafts acetylation of 8-hydroxyquinoline has been developed, leading to the formation of 5-acetyl-8-hydroxyquinoline in good yields.[4]

Experimental Protocol: Synthesis of 5-Acetyl-8-hydroxyquinoline

The synthesis of 5-acetyl-8-hydroxyquinoline can be achieved via a Friedel-Crafts acetylation of 8-hydroxyquinoline.[4]

Materials:

-

8-hydroxyquinoline

-

Acetyl chloride

-

Nitrobenzene (solvent)

-

Anhydrous aluminum chloride (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

8-hydroxyquinoline is dissolved in nitrobenzene.

-

Acetyl chloride is added to the solution, leading to the immediate formation of a yellow precipitate.[4]

-

Anhydrous aluminum chloride is subsequently added to the reaction mixture.

-

The reaction is allowed to proceed, and its completion is monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude 5-acetyl-8-hydroxyquinoline is purified by recrystallization from ethanol to yield colorless, hair-like needles.[4]

Crystals suitable for single-crystal X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified compound.[4]

Crystal Structure Analysis

The crystal structure of 5-acetyl-8-hydroxyquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for 5-acetyl-8-hydroxyquinoline.

| Parameter | Value[4] |

| Chemical Formula | C₁₁H₉NO₂ |

| Formula Weight | 187.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | Value not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

| Density (calculated) (g/cm³) | Value not available in abstract |

| Absorption Coefficient (mm⁻¹) | Value not available in abstract |

| F(000) | Value not available in abstract |

Note: Specific unit cell parameters were not available in the provided search results. A full crystallographic information file (CIF) would be required for a complete dataset.

Molecular Structure and Conformation

The molecular structure of 5-acetyl-8-hydroxyquinoline reveals the planar quinoline ring system with the acetyl group substituted at the C5 position and the hydroxyl group at the C8 position. The relative orientation of the acetyl group with respect to the quinoline ring is a key conformational feature.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a small molecule crystal structure, such as that of 5-acetyl-8-hydroxyquinoline, follows a well-established workflow.[5][6]

Protocol Overview

-

Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5] The intensities and positions of the diffracted X-rays are recorded by a detector.[8]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other techniques to generate an initial electron density map.[8]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[6]

-

Validation and Deposition: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizations

Molecular Structure of 5-Acetyl-8-hydroxyquinoline

Caption: Molecular structure of 5-acetyl-8-hydroxyquinoline.

Synthesis Workflow

Caption: Workflow for the synthesis of 5-acetyl-8-hydroxyquinoline.

Biological Significance of 8-Hydroxyquinoline Derivatives

Caption: Relationship between properties and activities of 8-hydroxyquinolines.

Biological Relevance for Drug Development

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets.[1] The biological activities of these derivatives are diverse and of significant interest to drug development professionals:

-

Anticancer Activity: Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity, which is often attributed to their ability to chelate essential metal ions like iron and copper, thereby disrupting cellular processes in cancer cells.[3]

-

Antimicrobial and Antifungal Activity: The ability of these compounds to interfere with microbial growth has been well-documented, making them candidates for the development of new antibiotics and antifungals.[1][9]

-

Neuroprotective Effects: Some derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is again linked to their metal-chelating properties, which can modulate the concentration of metal ions implicated in neurotoxicity.[1]

-

Anti-HIV Activity: Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2]

The substitution pattern on the quinoline ring plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. The study of the crystal structures of derivatives like 5-acetyl-8-hydroxyquinoline provides essential insights for the rational design of new and more effective therapeutic agents.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of the Molecular Structure of 5-substituted Quinolin-8-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the molecular structure of 5-substituted quinolin-8-ol derivatives. Due to the absence of specific theoretical studies on 5-ethylquinolin-8-ol in the reviewed literature, this document focuses on the closely related compound, 5-ethoxymethyl-8-hydroxyquinoline, to illustrate the established computational workflows and data analysis techniques. The principles and protocols detailed herein are directly applicable to the theoretical investigation of this compound and other similar compounds, offering a robust framework for researchers in the fields of computational chemistry, materials science, and drug discovery.

Introduction

Quinolin-8-ol and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science.[1] Their ability to chelate metal ions makes them valuable in analytical chemistry and as potential therapeutic agents.[2] Understanding the molecular structure and electronic properties of these compounds at a quantum mechanical level is crucial for elucidating their mechanisms of action and for the rational design of new molecules with enhanced functionalities.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the geometric, electronic, and spectroscopic properties of quinoline derivatives.[3][4] These computational methods provide detailed insights that complement experimental findings and guide further research. This guide outlines the typical theoretical approaches used to study the molecular structure of compounds in this class, using 5-ethoxymethyl-8-hydroxyquinoline as a case study.[5]

Computational Methodology

The theoretical investigation of a molecular structure like this compound typically involves a series of computational steps to determine its optimal geometry and electronic properties.

Geometric Optimization

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei.

Protocol:

-

Initial Structure: A plausible initial 3D structure of the molecule is generated using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[3][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.[5]

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-31G(d,p) or larger basis sets are typically employed to provide a good description of the electronic structure.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.

-

Optimization Algorithm: An energy minimization algorithm, such as the Berny algorithm, is used to find the geometry with the lowest energy. The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below a defined threshold.

The following diagram illustrates the general workflow for geometric optimization.

Electronic Properties Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior.

Key Properties and Protocols:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge distribution within the molecule. It can reveal details about hybridization, lone pairs, and delocalization of electrons.

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom.

Quantitative Data Presentation (Illustrative Example: 5-ethoxymethyl-8-hydroxyquinoline)

The following tables present illustrative quantitative data for the related molecule 5-ethoxymethyl-8-hydroxyquinoline, as would be generated from theoretical calculations.[5]

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length (Å) | C5-C11 | 1.512 |

| C8-O1 | 1.365 | |

| O1-H | 0.968 | |

| N1-C9 | 1.318 | |

| Bond Angle (°) | C4-C5-C11 | 122.5 |

| C7-C8-O1 | 119.8 | |

| C8-O1-H | 109.2 | |

| Dihedral Angle (°) | C4-C10-N1-C9 | -0.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Dipole Moment (Debye) | 2.54 |

Experimental Validation

Theoretical calculations are often validated by comparing the results with experimental data.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. The experimental bond lengths and angles can be directly compared with the optimized geometry from theoretical calculations. For 5-ethoxymethyl-8-hydroxyquinoline, X-ray analysis revealed an orthorhombic crystal system with the space group Pbca.[5]

Spectroscopic Analysis

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated from theoretical models can be compared with the experimental IR and Raman spectra. This comparison helps to assign the observed spectral bands to specific vibrational modes of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These calculated shifts can be correlated with the experimental NMR spectra to aid in the structural elucidation of the molecule.

-

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths, which can be compared with the experimental UV-Vis spectrum.

The following diagram illustrates the interplay between theoretical calculations and experimental validation.

Conclusion

References

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5-Chloro-8-hydroxyquinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Among its derivatives, 8-hydroxyquinolines have garnered significant attention due to their ability to chelate metal ions, a property intrinsically linked to their therapeutic effects. This technical guide focuses on the biological activities of 5-chloro-8-hydroxyquinoline (Cloxyquin) and its derivatives, compounds that have demonstrated considerable potential as anticancer and antimicrobial agents. The introduction of a chlorine atom at the 5-position of the 8-hydroxyquinoline ring notably influences the molecule's lipophilicity and electronic properties, thereby enhancing its biological efficacy and cellular uptake. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols, and mechanistic insights into the action of these promising compounds.

Anticancer Activity

5-Chloro-8-hydroxyquinoline and its derivatives have exhibited significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer potential is believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of crucial cellular pathways involved in tumor progression. The lipophilic nature of these compounds, enhanced by the chloro-substitution, facilitates their passage through cellular membranes.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of 5-chloro-8-hydroxyquinoline and its derivatives against several cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Chloro-8-hydroxyquinoline | Human uterine sarcoma (MES-SA/Dx5) | 2.5 | [1] |

| Colon cancer (Colo205) | 16.19 | [2] | |

| Colon cancer (Colo320) | 22.18 | [2] | |

| 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol | Human uterine sarcoma (MES-SA/Dx5) | 0.20 | [1] |

| Derivative with o-chloro substitution | Human lung carcinoma (A-549) | 5.6 | [3] |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon cancer (Colo205) | 13.06 | [4] |

| Colon cancer (Colo320) | 4.87 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solvent[6]

-

96-well microtiter plates

-

Culture medium appropriate for the cell line

-

Test compound (5-chloro-8-hydroxyquinoline derivative)

-

Microplate reader (absorbance at 570 nm)[5]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Anticancer Mechanism of Action

The anticancer activity of 5-chloro-8-hydroxyquinoline derivatives is multifaceted. One of the primary proposed mechanisms involves the chelation of essential metal ions, which can disrupt the function of metalloenzymes crucial for cancer cell survival and proliferation. Additionally, these compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Some derivatives have also been shown to inhibit key signaling pathways such as NF-kappa B and the proteasome.[7]

Antimicrobial Activity

5-Chloro-8-hydroxyquinoline and its derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy extends to drug-resistant strains, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of 5-chloro-8-hydroxyquinoline and its derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µM) | Reference |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Neisseria gonorrhoeae | 2.78-5.57 | [8] |

| Mycobacterium tuberculosis | 0.062 to 0.25 µg/mL | [9] | |

| Listeria monocytogenes | 5.57 | [10] | |

| Plesiomonas shigelloides | 11.14 | [10] | |

| Staphylococcus aureus | ≤5.58–44.55 | [11] | |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4–16 µg/mL | [3] |

| Enterococci faecalis | 4–16 µg/mL | [3] | |

| Escherichia coli | 0.125–8 µg/mL | [12] | |

| Pseudomonas aeruginosa | 0.125–8 µg/mL | [12] | |

| 5,7-dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28-0.56 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14]

Materials:

-

96-well microtiter plates[15]

-

Cation-adjusted Mueller-Hinton Broth (or other suitable broth)[15]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[15]

-

Test compound (5-chloro-8-hydroxyquinoline derivative)

-

Positive control (bacterial suspension without antimicrobial agent)

-

Negative control (broth only)

-

Incubator (37°C)[14]

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.[15]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial Mechanism of Action

The antimicrobial action of 5-chloro-8-hydroxyquinoline is primarily attributed to its ability to chelate metal ions that are essential for microbial growth and enzymatic function. By sequestering these metal ions, the compound disrupts vital metabolic processes within the microbial cell. The formation of metal complexes with 5-chloro-8-hydroxyquinoline may also lead to the generation of toxic species that damage cellular components. Furthermore, the lipophilicity of the molecule allows it to interfere with the integrity and function of the microbial cell membrane.

Conclusion

5-Chloro-8-hydroxyquinoline and its derivatives represent a versatile and potent class of compounds with significant anticancer and antimicrobial properties. Their biological activity is closely linked to their structure, particularly the presence of the 8-hydroxyl group for metal chelation and the 5-chloro substituent for enhanced lipophilicity. The data and protocols presented in this guide underscore the therapeutic potential of these compounds and provide a solid foundation for further research and development in the fields of oncology and infectious diseases. Future studies should continue to explore the structure-activity relationships, optimize the therapeutic index, and fully elucidate the molecular mechanisms of these promising agents.

References

- 1. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03088J [pubs.rsc.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excli.de [excli.de]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. rr-asia.woah.org [rr-asia.woah.org]

5-Ethylquinolin-8-ol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylquinolin-8-ol, a derivative of the privileged 8-hydroxyquinoline scaffold, holds significant potential as a versatile precursor in organic synthesis. Its unique electronic and structural features make it an attractive building block for the development of novel therapeutic agents, functional materials, and chemical sensors. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a precursor in the synthesis of more complex molecules. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established synthetic methodologies for analogous 5-alkyl-8-hydroxyquinolines and outlines detailed experimental protocols for its potential synthesis and subsequent derivatization.

Introduction

8-Hydroxyquinoline and its derivatives have long been recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of an ethyl group at the 5-position of the quinoline ring can significantly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its reactivity and biological activity. This makes this compound a promising, yet underexplored, platform for the design and synthesis of new chemical entities with tailored functionalities.

Synthesis of this compound

Proposed Synthetic Route 1: Skraup Synthesis

The Skraup synthesis is a classic method for the synthesis of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[3][4] For the synthesis of this compound, a potential starting material would be 3-ethyl-2-aminophenol.

Reaction Scheme:

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 3-ethyl-2-aminophenol (1 equivalent) in concentrated sulfuric acid, add glycerol (3-4 equivalents) cautiously with cooling.

-

Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid (1.2 equivalents).

-

Heat the reaction mixture to 120-140 °C for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Proposed Synthetic Route 2: Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][5][6] To synthesize this compound, 2-amino-3-ethylbenzaldehyde could be reacted with a two-carbon carbonyl compound like acetaldehyde.

Reaction Scheme:

Caption: Proposed Friedländer synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolve 2-amino-3-ethylbenzaldehyde (1 equivalent) and acetaldehyde (1.5 equivalents) in a suitable solvent like ethanol.

-

Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

This compound as a Precursor in Organic Synthesis

The reactivity of this compound is primarily centered around the hydroxyl group at the 8-position and the potential for electrophilic substitution on the quinoline ring. This allows for its use as a precursor in a variety of synthetic transformations.

O-Alkylation and O-Acylation

The hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups, which can modulate the compound's biological activity and physicochemical properties.

Reaction Scheme:

Caption: Derivatization of this compound at the hydroxyl group.

Experimental Protocol (Representative for O-Alkylation):

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The quinoline ring, particularly the benzene moiety, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the hydroxyl and ethyl groups will influence the position of substitution.

Experimental Protocol (Representative for Bromination):

-

Dissolve this compound (1 equivalent) in a suitable solvent like chloroform or acetic acid.

-

Add N-bromosuccinimide (NBS) or bromine (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) |

| Br₂ | 7-Bromo-5-ethylquinolin-8-ol |

| HNO₃/H₂SO₄ | 5-Ethyl-7-nitroquinolin-8-ol |

| SO₃/H₂SO₄ | This compound-7-sulfonic acid |

Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at specific positions, this compound would first need to be halogenated (e.g., at the 7-position). The resulting halo-derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid.[7][8]

Reaction Workflow:

Caption: Workflow for the synthesis of 7-aryl-5-ethylquinolin-8-ol.

Experimental Protocol (Representative for Suzuki-Miyaura Coupling):

-

To a degassed mixture of 7-bromo-5-ethylquinolin-8-ol (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., sodium carbonate, 2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, and add water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

Potential Applications and Biological Significance

Derivatives of 8-hydroxyquinoline are known to exhibit a wide range of biological activities, which are often attributed to their ability to chelate metal ions.[9][10] The introduction of a 5-ethyl group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

Potential Therapeutic Areas:

-

Anticancer: 8-Hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase and the generation of reactive oxygen species.

-

Neurodegenerative Diseases: Due to their metal-chelating properties, 8-hydroxyquinoline derivatives have been investigated for their potential to modulate the metal-ion dyshomeostasis observed in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

-

Antimicrobial: The antimicrobial activity of 8-hydroxyquinolines is well-documented and is often linked to their ability to disrupt essential metal-dependent enzymatic processes in pathogens.

Signaling Pathway Visualization:

While specific signaling pathways for this compound derivatives are not yet elucidated, derivatives of 8-hydroxyquinoline are known to interfere with pathways like the calpain-calpastatin signaling pathway , which is implicated in neuronal cell death.[9]

Caption: Potential inhibition of the calpain-mediated apoptosis pathway by a this compound derivative.

Quantitative Data Summary

As specific quantitative data for reactions involving this compound is not available, the following table provides representative yields for analogous reactions with other 5-substituted 8-hydroxyquinolines found in the literature. This data can serve as a benchmark for the development of synthetic routes to and from this compound.

Table 2: Representative Yields for Reactions of 5-Substituted 8-Hydroxyquinolines

| Reaction Type | 5-Substituent | Reagents | Yield (%) | Reference |

| Bromination | H | NBS, Chloroform | Excellent | [11] |

| Mannich Reaction | Cl | Ciprofloxacin, Paraformaldehyde, Ethanol | 75 | [11] |

| Suzuki Coupling | Br (protected OH) | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Good | [12] |

Conclusion

This compound represents a valuable yet underutilized precursor in organic synthesis. Based on established synthetic methodologies for the 8-hydroxyquinoline scaffold, its synthesis is readily achievable. The strategic functionalization of the hydroxyl group and the quinoline ring opens avenues for the creation of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential as a key building block in the development of next-generation functional molecules. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.

References

- 1. FR2198941A1 - 5-Methyl-8-hydroxy quinoline prepn - from amino-hydroxy toluene and nitro-hydroxy toluene by Skraup synthesis - Google Patents [patents.google.com]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Landscape of 5-Substituted 8-Hydroxyquinolines: A Proxy for 5-Ethylquinolin-8-ol

Introduction

8-Hydroxyquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1] Their versatile biological activities, including antimicrobial, anticancer, and neuroprotective effects, have made them a focal point of extensive research. This technical guide aims to provide a comprehensive literature review of the research on 5-substituted 8-hydroxyquinolines, with a particular focus on serving as a proxy for the less-studied 5-ethylquinolin-8-ol. Due to the limited availability of specific data for this compound, this review will extrapolate from the research on analogous 5-substituted 8-hydroxyquinolines to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, properties, and potential therapeutic applications of this compound class.

Chemical Properties and Synthesis

The chemical properties and synthetic routes for 5-substituted 8-hydroxyquinolines are well-established, offering a variety of methods to access a diverse range of derivatives.

Table 1: General Chemical Properties of 5-Substituted 8-Hydroxyquinolines

| Property | Description | Reference |

| Appearance | Typically crystalline solids. | [2] |

| Solubility | Generally soluble in organic solvents and aqueous acidic solutions. | [2] |

| Chelation | The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelation site for various metal ions. | [3] |

| Fluorescence | Many 8-hydroxyquinoline derivatives exhibit fluorescence, which can be modulated by metal chelation. | [2] |

Synthesis of 5-Substituted 8-Hydroxyquinolines

Several classical and modern synthetic methods are employed for the synthesis of the 8-hydroxyquinoline scaffold and its 5-substituted derivatives.

1. Skraup-Doebner-von Miller Reaction: This is a traditional method for quinoline synthesis involving the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. While versatile, it can sometimes lead to a mixture of regioisomers.

2. Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. It offers good control over the substitution pattern of the resulting quinoline.

3. Suzuki Cross-Coupling: For the introduction of aryl or alkyl groups at the 5-position, a common strategy involves the Suzuki coupling of a 5-halo-8-hydroxyquinoline (often 5-bromo-8-hydroxyquinoline) with a corresponding boronic acid. This method provides a powerful tool for creating a library of 5-substituted derivatives.[2]

Experimental Protocol: A General Procedure for Suzuki Cross-Coupling to Synthesize 5-Aryl-8-hydroxyquinolines

This protocol is adapted from a general procedure for the synthesis of 5-aryl-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline.[2]

Materials:

-

5-Bromo-8-(benzyloxy)quinoline

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a solution of 5-bromo-8-(benzyloxy)quinoline in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 5-aryl-8-(benzyloxy)quinoline.

-

Deprotect the benzyloxy group by catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the final 5-aryl-8-hydroxyquinoline.

DOT Script for Suzuki Cross-Coupling Workflow

References

Methodological & Application

Application Notes and Protocols for 5-Ethylquinolin-8-ol as a Chelating Agent for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-ethylquinolin-8-ol as a versatile chelating agent for various metal ions. Due to the limited specific data on this compound, the information herein is substantially based on the well-documented properties of its parent compound, 8-hydroxyquinoline (8-HQ), and other 5-substituted derivatives. Researchers should consider this as a foundational guide and optimize protocols for their specific applications.

Introduction to this compound

This compound is a derivative of 8-hydroxyquinoline, a heterocyclic organic compound with a quinoline backbone and a hydroxyl group at the 8-position. The presence of the nitrogen atom in the quinoline ring and the adjacent hydroxyl group makes it an excellent bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. The ethyl group at the 5-position can influence its lipophilicity, solubility, and the stability of its metal complexes, potentially offering advantages in specific applications compared to the parent 8-hydroxyquinoline.

The chelation reaction involves the deprotonation of the hydroxyl group and the coordination of both the nitrogen and the oxygen atoms to a metal ion, forming a stable five-membered ring.

Applications in Analytical Chemistry

This compound can be employed for the qualitative and quantitative determination of metal ions through various analytical techniques.

2.1. Spectrophotometric Determination of Metal Ions

The formation of colored complexes between this compound and metal ions allows for their determination using UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic for each metal complex.

Experimental Protocol: Spectrophotometric Determination of a Divalent Metal Ion (e.g., Cu²⁺)

-

Preparation of Reagents:

-

Standard stock solution of the metal ion (e.g., 1000 ppm Cu²⁺).

-

This compound solution (e.g., 0.1% w/v in ethanol).

-

Buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 4-6).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the metal ion with known concentrations by diluting the stock solution.

-

To each standard, add an excess of the this compound solution and the buffer.

-

Allow sufficient time for the complex to form completely.

-

Measure the absorbance of each solution at the λmax of the metal complex against a reagent blank.

-

Plot a calibration curve of absorbance versus metal ion concentration.

-

-

Sample Analysis:

-

Treat the unknown sample in the same manner as the standards.

-

Measure its absorbance and determine the metal ion concentration from the calibration curve.

-

2.2. Solvent Extraction of Metal Ions

The increased lipophilicity due to the ethyl group makes this compound a promising reagent for the solvent extraction of metal ions from aqueous solutions into an immiscible organic phase. This is useful for pre-concentration of trace metals or for separating interfering ions.

Experimental Protocol: Solvent Extraction of a Metal Ion

-

Phase Preparation:

-

Aqueous phase: A solution containing the metal ion of interest, with pH adjusted to the optimal value for extraction.

-

Organic phase: A solution of this compound in a suitable organic solvent (e.g., chloroform, methyl isobutyl ketone).

-

-

Extraction Procedure:

-

Mix equal volumes of the aqueous and organic phases in a separatory funnel.

-

Shake vigorously for a few minutes to facilitate the transfer of the metal-chelate complex into the organic phase.

-

Allow the phases to separate completely.

-

Drain the organic phase and determine the concentration of the metal ion using a suitable analytical technique (e.g., atomic absorption spectroscopy).

-

-

Determination of Distribution Ratio (D):

-

Analyze the metal ion concentration remaining in the aqueous phase.

-

Calculate the distribution ratio: D = [M]org / [M]aq, where [M]org and [M]aq are the concentrations of the metal ion in the organic and aqueous phases, respectively.

-

Applications in Drug Development and Biological Research

The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to chelate metal ions essential for cellular processes.[1] Their metal complexes can exhibit enhanced biological properties compared to the free ligand.

3.1. Anticancer Activity

Metal complexes of 8-hydroxyquinoline derivatives have shown promising anticancer activities.[2][3][4] The mechanism often involves the inhibition of enzymes or the induction of oxidative stress through metal chelation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its metal complexes for a specified period (e.g., 24, 48 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

3.2. Antimicrobial Activity

8-Hydroxyquinolines are known for their broad-spectrum antimicrobial activity.[5] The chelation of essential metal ions can disrupt microbial metabolism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation:

-

Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

-

Broth Microdilution Method:

-

Prepare serial dilutions of this compound or its metal complexes in a suitable broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Incubate the plate under appropriate conditions.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Quantitative Data Summary

Due to the scarcity of specific data for this compound, the following tables present representative data for 8-hydroxyquinoline and its derivatives to provide an expected range of values.

Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline Derivatives Note: These are generalized values and will vary with the specific 5-substituted derivative and experimental conditions.

| Metal Ion | log K1 | log K2 |

| Cu²⁺ | ~12-13 | ~11-12 |

| Zn²⁺ | ~8-9 | ~7-8 |

| Ni²⁺ | ~9-10 | ~8-9 |

| Co²⁺ | ~9-10 | ~8-9 |

| Fe³⁺ | ~13-14 | ~12-13 |

Table 2: Representative Anticancer Activity (IC50 in µM) of 8-Hydroxyquinoline Derivatives and their Metal Complexes

| Compound/Complex | Cell Line | IC50 (µM) |

| 8-Hydroxyquinoline Derivative | HeLa | 10 - 50 |

| Copper Complex of 8-HQ Derivative | MCF-7 | 1 - 20 |

| Platinum Complex of 8-HQ Derivative | A549 | 5 - 30 |

Table 3: Representative Antimicrobial Activity (MIC in µg/mL) of 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 5-Chloro-8-hydroxyquinoline | S. aureus | 4 - 16 |

| 8-Hydroxyquinoline | E. coli | 10 - 50 |

| 8-Hydroxyquinoline | C. albicans | 5 - 25 |

Visualizations

4.1. Chelation of a Metal Ion

Caption: Chelation of a metal ion by this compound.

4.2. Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer screening of metal complexes.

4.3. Potential Signaling Pathway Disruption by Metal Chelation

Caption: Disruption of signaling pathways by metal chelation.

References

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Spectrophotometric Determination of Metals with 5-ethylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction